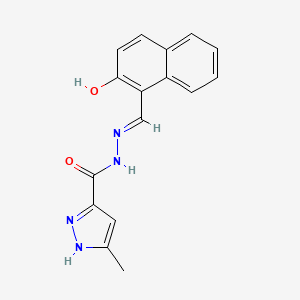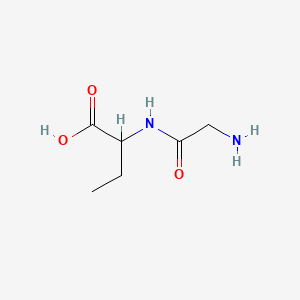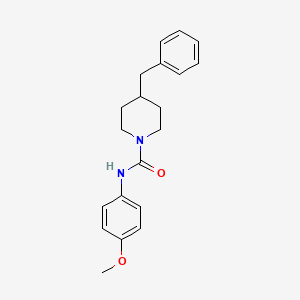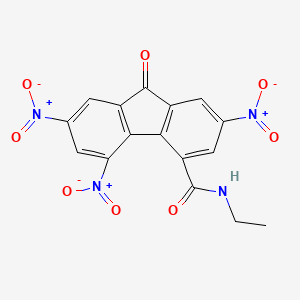
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide, also known as AQB-565, is a small molecule inhibitor that has been studied for its potential use in treating various diseases. This compound has shown promising results in scientific research, particularly in the field of oncology.
Mecanismo De Acción
The mechanism of action of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. Specifically, this compound targets the ATP-binding site of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, this compound can effectively block the growth and proliferation of cancer cells and reduce the accumulation of amyloid-beta peptides in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in scientific research. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, and inhibit cell migration and invasion. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta peptides and improve cognitive function. In viral infections, this compound has been shown to inhibit the replication of the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide for lab experiments is its high purity and potency, which allows for accurate and reproducible results. Additionally, this compound has been extensively studied and optimized, making it a reliable tool for scientific research. However, one of the limitations of this compound is its specificity, as it only targets the ATP-binding site of CK2 and may not be effective against other targets. Additionally, the use of this compound in vivo may be limited by its pharmacokinetic properties, including its bioavailability and half-life.
Direcciones Futuras
There are several future directions for research on N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide, including the development of more potent and selective inhibitors of CK2, the investigation of its potential use in combination with other drugs, and the exploration of its use in other diseases beyond cancer, Alzheimer's disease, and viral infections. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects. Overall, this compound shows great potential as a tool for scientific research and as a potential therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide involves several steps, including the condensation of 3-chlorobenzoyl chloride with 2-aminoacetophenone to produce an intermediate compound. This intermediate is then subjected to a series of reactions, including cyclization and acetylation, to yield the final product. The synthesis method of this compound has been extensively studied and optimized, resulting in a high yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and viral infections. In oncology, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in breast cancer and leukemia. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta peptides, which are believed to contribute to the development of the disease. In viral infections, this compound has been studied for its potential use in inhibiting the replication of the hepatitis C virus.
Propiedades
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12(22)21-9-3-5-13-11-16(7-8-17(13)21)20-18(23)14-4-2-6-15(19)10-14/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTSKQGHTVPKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2835542.png)










![4-benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2835562.png)
![2-Phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2835563.png)
![2-((8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate](/img/structure/B2835564.png)